2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a chemical compound with the molecular formula C13H15NO2. It is a member of the oxaziridine family, known for its unique spirocyclic structure. This compound is of significant interest due to its electrophilic aminating properties, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most economically feasible route for synthesizing 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology .

Industrial Production Methods

To address these challenges, a microreaction system has been developed. This system includes predispersion, reaction, and phase separation stages, allowing for precise control over droplet dispersion, temperature, reaction time, and phase separation. Under optimal conditions, this method produces a higher concentration of the compound compared to batch technology, demonstrating its efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

Substitution: As an electrophilic aminating agent, it readily participates in substitution reactions with N-, S-, C-, and O-nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, sodium hypochlorite, and various nucleophiles. The reactions typically require controlled temperatures and precise reaction times to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the nucleophiles involved. For example, reactions with N-nucleophiles yield aminated products, while reactions with S-nucleophiles produce sulfonamides .

Scientific Research Applications

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research:

Biology: The compound’s aminating properties make it useful in modifying biological molecules for research purposes.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles, transferring an amino group to the target molecule. This process involves the formation of a transient intermediate, which then undergoes further reactions to yield the final aminated product .

Comparison with Similar Compounds

Similar Compounds

1-Oxa-2-azaspiro(2.5)octane: A related compound with similar aminating properties but lacking the benzoyl group.

2-Benzoyl-3,3-pentamethyleneoxaziridine: Another similar compound with a different spirocyclic structure.

Uniqueness

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is unique due to its benzoyl group, which enhances its reactivity and selectivity as an aminating agent. This makes it particularly valuable in applications requiring high stereoselectivity and the absence of strongly acidic or basic byproducts .

Biological Activity

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane, a compound with a unique spirocyclic structure, has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.

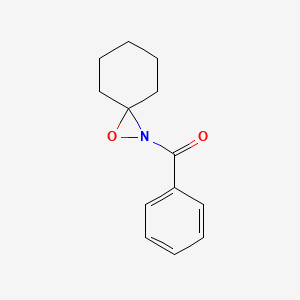

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a spirocyclic framework that enhances its biological activity through unique steric and electronic properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Staphylococcus aureus and other multidrug-resistant strains .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Klebsiella pneumoniae | 1–4 |

| Enterococcus faecalis | <0.125 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine release and inflammatory markers. Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

3. Anticancer Properties

Recent investigations into the anticancer mechanisms of this compound have revealed promising results. Network pharmacology studies combined with molecular docking analyses have suggested that this compound may exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis . In vitro assays demonstrated cytotoxic effects against human breast cancer cells, supporting its role as a potential therapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Efficacy : A study conducted on a series of spirocyclic compounds, including 2-benzoyl derivatives, showed significant antibacterial activity against resistant bacterial strains, reinforcing the need for new antibiotics in clinical settings .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory mediators compared to controls, suggesting its therapeutic potential in inflammatory diseases .

- Cancer Cell Lines : The compound's cytotoxicity was evaluated in various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Properties

CAS No. |

2289-83-0 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone |

InChI |

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

KBEPPGVDBQQKTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.